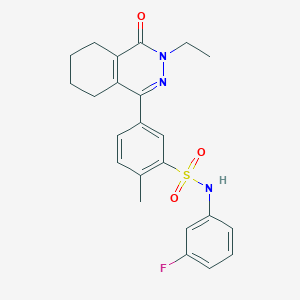![molecular formula C15H17N3O3 B11316547 2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316547.png)
2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, while the pyrrolidine moiety can be attached via reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the phenoxy and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenoxy or pyrrolidine rings .
Wissenschaftliche Forschungsanwendungen
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The 1,2,4-oxadiazole ring is known to be a pharmacophore in various bioactive compounds, suggesting that this moiety could play a key role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID: This compound shares the 1,2,4-oxadiazole ring but differs in the presence of a benzoic acid moiety instead of the phenoxy and pyrrolidine groups.
3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)BENZOIC ACID: Another similar compound with a different substitution pattern on the oxadiazole ring.
3-(5-ETHYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID: This compound features an ethyl group on the oxadiazole ring.
Uniqueness
2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of the 1,2,4-oxadiazole ring, phenoxy group, and pyrrolidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H17N3O3 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-15(17-21-11)12-5-4-6-13(9-12)20-10-14(19)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3 |
InChI-Schlüssel |
NEPBVAJJJLNVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11316464.png)
![2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11316477.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316479.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316488.png)
![2-(3,4-dimethoxybenzyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316499.png)
![3-Methyl-4-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11316521.png)
![3,4-Dimethoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11316523.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316529.png)
![N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316535.png)
![5-(Ethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11316542.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11316549.png)

![N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316556.png)
![2,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316561.png)
